molecular formula C26H20N2O3 B11102447 N-[4-(4-benzamidophenoxy)phenyl]benzamide

N-[4-(4-benzamidophenoxy)phenyl]benzamide

Cat. No.: B11102447
M. Wt: 408.4 g/mol
InChI Key: FAOPYQJMLIDWPA-UHFFFAOYSA-N
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Description

N-[4-(4-benzamidophenoxy)phenyl]benzamide: is an organic compound with the molecular formula C26H20N2O3. It is a derivative of benzamide, characterized by the presence of benzamidophenoxy and phenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-benzamidophenoxy)phenyl]benzamide typically involves the reaction of 4-aminophenol with benzoyl chloride to form 4-benzamidophenol. This intermediate is then reacted with 4-fluoronitrobenzene under basic conditions to yield N-[4-(4-nitrophenoxy)phenyl]benzamide. Finally, the nitro group is reduced to an amine, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-benzamidophenoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[4-(4-benzamidophenoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-benzamidophenoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: N-[4-(4-benzamidophenoxy)phenyl]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

N-[4-(4-benzamidophenoxy)phenyl]benzamide

InChI

InChI=1S/C26H20N2O3/c29-25(19-7-3-1-4-8-19)27-21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)28-26(30)20-9-5-2-6-10-20/h1-18H,(H,27,29)(H,28,30)

InChI Key

FAOPYQJMLIDWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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